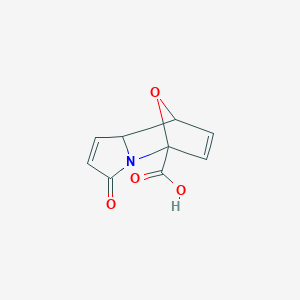
3-Oxo-8,8a-dihydro-5,8-epoxyindolizine-5(3H)-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Oxo-8,8a-dihydro-5,8-epoxyindolizine-5(3H)-carboxylic acid” is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-Oxo-8,8a-dihydro-5,8-epoxyindolizine-5(3H)-carboxylic acid” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving pyrrole and pyridine derivatives.
Introduction of the Epoxy Group: Epoxidation of the double bond in the indolizine core using oxidizing agents such as m-chloroperbenzoic acid.
Oxidation to Form the Ketone Group: Oxidation of the indolizine core to introduce the keto group using reagents like potassium permanganate.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The epoxy and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
Oxidized Derivatives: Further oxidized forms of the compound.
Reduced Derivatives: Hydroxylated forms of the compound.
Substituted Derivatives: Compounds with substituted epoxy or carboxylic acid groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of “3-Oxo-8,8a-dihydro-5,8-epoxyindolizine-5(3H)-carboxylic acid” involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolizine-5-carboxylic acid: Lacks the epoxy and keto groups.
8,8a-Dihydroindolizine: Lacks the epoxy and carboxylic acid groups.
5,8-Epoxyindolizine: Lacks the keto and carboxylic acid groups.
Propriétés
Numéro CAS |
114378-05-1 |
|---|---|
Formule moléculaire |
C9H7NO4 |
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
3-oxo-10-oxa-2-azatricyclo[5.2.1.02,6]deca-4,8-diene-1-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-7-2-1-5-6-3-4-9(14-6,8(12)13)10(5)7/h1-6H,(H,12,13) |
Clé InChI |
CKZBTWKSQAISAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N2C1C3C=CC2(O3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14292059.png)
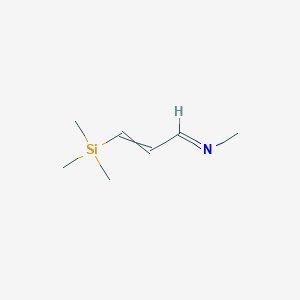
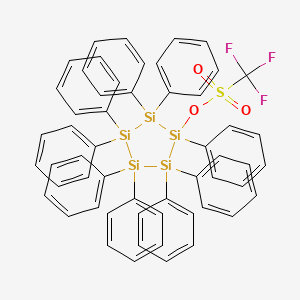
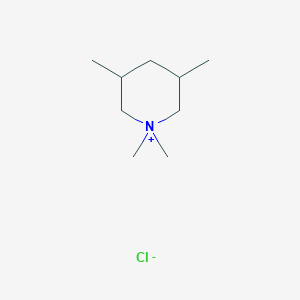

![Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B14292090.png)

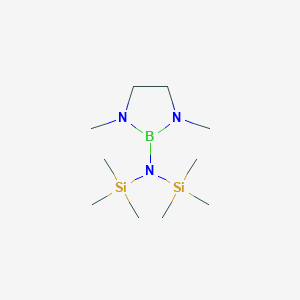
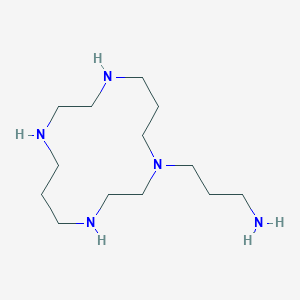
![4-[(5-Methylheptyl)oxy]-4'-octyl-1,1'-biphenyl](/img/structure/B14292103.png)
![Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]-](/img/structure/B14292108.png)
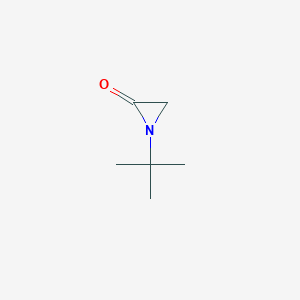
![1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene](/img/structure/B14292138.png)
